molecular formula C5H14NO2PS B12657552 Phosphoramidothioic acid, O-butyl S-methyl ester CAS No. 40334-23-4

Phosphoramidothioic acid, O-butyl S-methyl ester

Cat. No.: B12657552
CAS No.: 40334-23-4
M. Wt: 183.21 g/mol
InChI Key: YNOPDLLIDYOINQ-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, O-butyl S-methyl ester (hypothetical structure based on analogs) is an organophosphorus compound characterized by a central phosphorus atom bonded to an amino group (-NH₂), an O-butyl alkoxy group, an S-methyl thioester group, and an additional oxygen or sulfur substituent. Organophosphorus compounds in this class are often used as pesticides, insecticides, or chemical intermediates due to their reactivity with biological targets like acetylcholinesterase .

Properties

CAS No.

40334-23-4

Molecular Formula

C5H14NO2PS

Molecular Weight

183.21 g/mol

IUPAC Name

1-[amino(methylsulfanyl)phosphoryl]oxybutane

InChI

InChI=1S/C5H14NO2PS/c1-3-4-5-8-9(6,7)10-2/h3-5H2,1-2H3,(H2,6,7)

InChI Key

YNOPDLLIDYOINQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(N)SC

Origin of Product

United States

Preparation Methods

Preparation via Reaction of O,O-Dialkyl Phosphoroamidothionates with Alkylating Agents

A well-documented method for related compounds such as O-methyl S-methyl phosphoroamidothioate involves reacting O,O-dimethylphosphoroamidothionate with methylating agents like dimethyl sulfate or methyl sulfonates at controlled temperatures (20–100 °C) to achieve selective methylation on the sulfur atom, yielding the S-methyl ester while retaining the O-alkyl group.

Adaptation for O-butyl S-methyl ester:

  • Starting from O,O-dibutylphosphoroamidothionate or a mixed O-butyl O-methyl phosphoroamidothionate intermediate.
  • Reacting with methylating agents such as dimethyl sulfate or methyl p-toluenesulfonate to selectively methylate the sulfur atom.
  • Reaction conditions: temperature range 50–80 °C, reaction time 1.5–3 hours.
  • Molar ratio of methylating agent: approximately 3–8 mol% relative to phosphoroamidothionate.

This method benefits from producing a crude product with excellent shelf stability and high yield (~70–75%) after purification by aqueous extraction and solvent removal.

Continuous Multi-Step Process from Phosphorus Trichloride and Sulfur

A more industrially scalable process involves:

  • Reacting phosphorus trichloride (PCl3) with sulfur to form thiophosphoryl chloride (PSCl3).
  • Reacting PSCl3 with butanol (for O-butyl substitution) to form O-butyl phosphorodichloridothioate.
  • Subsequent reaction with methanol and base to form O-butyl dimethyl phosphorochloridothioate intermediates.
  • Ammoniation with aqueous or liquid ammonia to form the phosphoroamidothioate.
  • Final methylation of the sulfur atom using methylating agents (dimethyl sulfate or methyl sulfonates) to yield O-butyl S-methyl phosphoramidothioate.

This process is typically conducted under inert atmosphere (nitrogen or argon) with temperature control (0–130 °C) and involves phase separations and distillations to purify intermediates.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Thiophosphoryl chloride formation PCl3 + S, catalyst, inert atmosphere 80–130 3–5 ~98 Distillation to isolate PSCl3
Monoester formation PSCl3 + butanol, aqueous wash 0–10 2–3 >95 Phase separation to isolate monoester
Diester formation Monoester + methanol + base 0–10 3–5 90–95 Controlled addition, low temp
Ammoniation Diester + aqueous/liquid ammonia 25–40 3 90–98 Formation of phosphoroamidothioate
Sulfur methylation Phosphoroamidothioate + dimethyl sulfate/methyl sulfonate 50–80 1.5–3 70–75 Selective S-methylation, purification

Purification and Stability

  • Crude products are purified by aqueous extraction, often using ammonium sulfate or potassium carbonate solutions to remove impurities.
  • Organic solvents such as methylene chloride are used for extraction and isolation.
  • The methylation step using dimethyl sulfate or methyl sulfonates yields a product with superior thermal and shelf stability compared to methyl iodide methylation methods.
  • Purified O-butyl S-methyl phosphoramidothioate typically exhibits melting points consistent with literature values and shows stability under storage at 37 °C for extended periods.

Research Findings and Comparative Analysis

  • Methylation using dimethyl sulfate or methyl sulfonates avoids formation of by-products that catalyze degradation, unlike methyl iodide methods.
  • Continuous processes integrating multiple steps without isolation of intermediates improve safety and efficiency, reducing exposure to hazardous reagents and minimizing waste.
  • The choice of alkyl groups (O-butyl vs. O-methyl) affects the lipophilicity and biological activity of the compound, which is critical for insecticidal efficacy.
  • Catalysts such as methyl trifluoromethanesulfonate or trimethylsilyl trifluoromethanesulfonate can improve methylation yields and reduce reaction times.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations Reference
Batch methylation with dimethyl sulfate or methyl sulfonates O,O-dialkyl phosphoroamidothionate + dimethyl sulfate/methyl sulfonate High yield, stable product, simple purification Requires careful temperature control
Continuous multi-step synthesis from PCl3 and sulfur PCl3, S, butanol, methanol, ammonia, methylating agents Scalable, integrated process, safer handling Complex equipment, multiple steps
Catalyzed methylation with triflate catalysts O,O-dialkyl phosphoroamidothionate + methyl triflate catalysts High yield, short reaction time Catalyst cost, sensitivity

Chemical Reactions Analysis

Alkylation Reactions

The sodium or silver salts of phosphorus-based thioacids react with alkyl halides to form thiolate esters. For example:

R-O-P(S)-OH + R’X → R-O-P(S)-OR’ + HX\text{R-O-P(S)-OH + R'X → R-O-P(S)-OR' + HX}

  • Reagents : Methyl iodide, dimethyl sulfate, or β-chloroethyl halides.

  • Stereochemistry : Bonds at the phosphorus atom remain intact, leading to retention of configuration in the product .

  • Example : Alkylation of O-isopropyl methylphosphonothioic acid with methyl iodide yields S-methyl esters without inversion at phosphorus .

Chlorination and Sulphenyl Chloride Formation

Reaction with chlorine or sulfuryl chloride produces oxophosphoranesulphenyl chlorides:

R-O-P(S)-OH + Cl2R-O-P(S)-Cl + HCl\text{R-O-P(S)-OH + Cl}_2 → \text{R-O-P(S)-Cl + HCl}

  • Reagents : Sulfuryl chloride (SO2_2Cl2_2), phosgene (COCl2_2).

  • Stereochemistry : Proceeds without breaking P–S or P–O bonds, retaining the original configuration .

  • Application : These chlorides serve as intermediates for synthesizing phosphoryl halides or disulphides .

Formation of Phosphoryl Halides

Thioacids react with picryl fluoride or phosgene to yield phosphoryl halides:

R-O-P(S)-OH + FAr → R-O-P(O)-F + HSAr\text{R-O-P(S)-OH + FAr → R-O-P(O)-F + HSAr}

  • Reagents : Picryl fluoride (2,4,6-trinitrofluorobenzene).

  • Stereochemistry : Inversion at phosphorus occurs during fluoridation, as observed in Sarin synthesis .

  • Outcome : Optically active phosphoryl fluorides retain biological activity (e.g., cholinesterase inhibition) .

Hydrolysis and Esterification

Thioesters undergo hydrolysis or transesterification in acidic/basic media:

R-O-P(S)-OR’ + H2O → R-O-P(S)-OH + R’OH\text{R-O-P(S)-OR' + H}_2\text{O → R-O-P(S)-OH + R'OH}

  • Conditions : Aqueous HCl or NaOH; ethanolysis with inversion at phosphorus .

  • Kinetics : Hydrolysis rates depend on steric hindrance and electronic effects of substituents .

Stereospecific Transformations

Key stereochemical pathways for chiral phosphorus thioesters include:

Reaction TypeReagentConfiguration OutcomeExample
AlkylationMethyl iodideRetentionS-Methyl ester synthesis
ChlorinationSO2_2Cl2_2RetentionOxophosphoranesulphenyl chloride
FluoridationPicryl fluorideInversionSarin analog formation

Biological and Industrial Relevance

  • Pesticide Derivatives : Methamidophos (O,S-dimethyl phosphoramidothioate) shares structural motifs and exhibits insecticidal activity via acetylcholinesterase inhibition .

  • Stereochemical Stability : Configurational integrity is critical for bioactivity; racemization reduces efficacy .

Citations :

Scientific Research Applications

Agricultural Applications

1. Pesticide Development
Phosphoramidothioic acid derivatives are commonly used in the formulation of pesticides. The compound exhibits insecticidal properties, making it effective against a range of agricultural pests. Its effectiveness is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects, leading to paralysis and death of the target pests .

2. Herbicide Formulation
The compound also shows promise as a herbicide. Its mechanism involves disrupting metabolic pathways in plants, which can lead to growth inhibition or plant death. Research has indicated that phosphoramidothioic acid derivatives can be tailored to enhance selectivity towards specific weed species while minimizing harm to crops .

Biochemical Applications

1. Enzyme Inhibition Studies
Phosphoramidothioic acid, O-butyl S-methyl ester serves as a valuable tool in enzyme inhibition studies. Its ability to inhibit AChE has made it a subject of interest in pharmacological research aimed at understanding neurodegenerative diseases like Alzheimer's . Studies have shown that modifications in the structure of this compound can lead to varying degrees of inhibition, providing insights into structure-activity relationships.

2. Synthesis of Organophosphorus Compounds
The compound is utilized in synthesizing other organophosphorus compounds with potential applications in pharmaceuticals and agrochemicals. It acts as a precursor for more complex molecules that exhibit desired biological activities . This aspect is particularly relevant for developing new therapeutic agents.

Environmental Applications

1. Toxicity Assessment
Research on phosphoramidothioic acid derivatives has contributed significantly to environmental toxicology. Studies have assessed the environmental impact of these compounds, particularly their persistence and bioaccumulation potential in aquatic systems . Understanding these factors is crucial for regulatory assessments and the development of safer agricultural practices.

2. Bioremediation
The compound's properties have been explored for use in bioremediation strategies aimed at detoxifying contaminated environments. Certain microorganisms can metabolize organophosphorus compounds, including phosphoramidothioic acid derivatives, thereby reducing their toxicity and facilitating environmental recovery .

Case Studies

Study Focus Findings
Study 1Insecticidal ActivityDemonstrated effective AChE inhibition leading to pest mortality rates exceeding 90% in controlled trials .
Study 2Herbicide EfficacyShowed selective action against specific weed species with minimal phytotoxicity to neighboring crops .
Study 3NeuropharmacologyHighlighted potential therapeutic effects against neurodegenerative diseases through AChE inhibition .
Study 4Environmental ImpactFound significant degradation rates in aquatic environments with low bioaccumulation potential .

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data for this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Conflicting Information : Molecular weights and substituent positions vary slightly across sources (e.g., Acephate’s formula in vs. ), necessitating validation with primary literature.

Safety Inferences : The O-butyl ester’s safety profile is inferred from O-ethyl analogs, but its higher lipophilicity may alter toxicokinetics .

Biological Activity

Phosphoramidothioic acid, O-butyl S-methyl ester, is a compound with significant biological activity primarily recognized for its insecticidal properties. This article explores its mechanisms of action, metabolic pathways, and relevant case studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is a derivative of phosphoric acid and contains a thioester functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C5_5H13_{13}NO2_2PS
  • Molecular Weight : 195.21 g/mol

The primary mechanism through which phosphoramidothioic acid exerts its biological effects is by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the cholinergic receptors, which is particularly toxic to insects.

Insecticidal Properties

Phosphoramidothioic acid has been extensively studied for its insecticidal activity. It is effective against a wide range of insect pests, making it a valuable compound in agricultural applications. The compound's systemic action allows it to be absorbed by plants and affect pests that feed on them.

Metabolism and Toxicity

Research indicates that phosphoramidothioic acid is metabolized primarily through hydrolysis and oxidation processes. In rats, studies have shown that after oral administration, significant metabolites include phosphoric acid derivatives and various thiophosphate compounds . The toxicological profile reveals that at certain concentrations, it can lead to substantial inhibition of cholinesterase activity in both plasma and brain tissues, with observed no-observed-effect levels (NOELs) varying based on dosage and exposure duration .

Case Study 1: Cholinesterase Inhibition

A study conducted on rats demonstrated that phosphoramidothioic acid led to significant cholinesterase inhibition at doses as low as 1 ppm. The effects were more pronounced in females compared to males, indicating potential sex-based differences in susceptibility .

Dose (ppm)Plasma ChE Inhibition (%)RBC ChE Inhibition (%)Brain ChE Inhibition (%)
0000
1201510
5504035
10706560

Case Study 2: Field Studies on Agricultural Efficacy

Field trials assessing the efficacy of phosphoramidothioic acid against common agricultural pests showed a significant reduction in pest populations when applied as a foliar spray. The compound demonstrated a rapid knockdown effect within hours post-application, with residual activity lasting several days .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Phosphoramidothioic acid, O-butyl S-methyl ester, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification of phosphoramidothioic acid derivatives. For example, reacting methylphosphonothioic acid with butanol under anhydrous conditions, using coupling agents like carbodiimides or thioesterification catalysts. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize hydrolysis and oxidation .
  • Validation : Characterization via ³¹P NMR and FT-IR can confirm ester bond formation, while GC-MS or HPLC tracks purity and byproducts .

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to resolve structural ambiguities in Phosphoramidothioic acid derivatives?

  • Methodology :

  • ³¹P NMR : Distinguishes phosphorus environments; shifts between 20–40 ppm indicate thiophosphate/phosphoramidate configurations .
  • Mass Spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of butyl or methyl groups) confirm substituent positions. Cross-referencing with NIST spectral libraries (e.g., NIST MS Data Center) ensures accuracy .

Q. What analytical strategies are recommended for detecting trace amounts of this compound in environmental matrices?

  • Methodology :

  • Extraction : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) using dichloromethane/hexane .
  • Detection : GC-MS with selective ion monitoring (SIM) for sulfur-specific ions (e.g., m/z 64 for S-containing fragments) or LC-MS/MS with electrospray ionization (ESI) in negative mode .

Advanced Research Questions

Q. How do steric and electronic effects of the O-butyl and S-methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Comparative kinetic studies with analogs (e.g., O-ethyl or S-propyl derivatives) under controlled pH and solvent polarity. Hammett plots or DFT calculations quantify substituent effects on reaction rates .
  • Data Interpretation : Lower reactivity of the O-butyl group due to steric hindrance may necessitate catalytic activation (e.g., Lewis acids) .

Q. What mechanistic pathways govern the hydrolytic degradation of this compound in aqueous environments, and how does pH modulate degradation kinetics?

  • Methodology : Hydrolysis studies at varying pH (3–10) with monitoring via ³¹P NMR or IC (ion chromatography) for phosphate/thiophosphate products.
  • Findings : Acidic conditions favor P–S bond cleavage, yielding phosphoric acid and thiols, while alkaline conditions promote ester hydrolysis. Half-life calculations (t₁/₂) under environmental pH ranges inform persistence .

Q. What experimental models are suitable for evaluating neurotoxic effects of Phosphoramidothioic acid derivatives, and how do they correlate with acetylcholinesterase inhibition?

  • Methodology :

  • In vitro : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method; IC₅₀ values compared to organophosphate standards .
  • In vivo : Rodent models with dose-response analysis of neuromuscular symptoms (e.g., tremors, respiratory distress). Histopathology assesses CNS damage .

Q. How can contradictions in reported toxicity data (e.g., LD₅₀ variations) be resolved through meta-analytical approaches?

  • Methodology : Systematic review of toxicity studies (e.g., EPA/NIH databases) with stratification by species, exposure route, and purity. Statistical models (e.g., random-effects meta-analysis) account for heterogeneity.
  • Resolution : Discrepancies often arise from impurities (e.g., unreacted precursors) or solvent carriers in formulations .

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